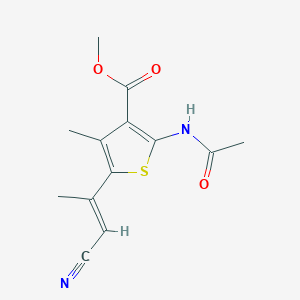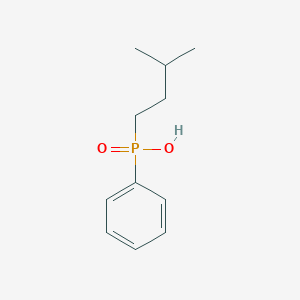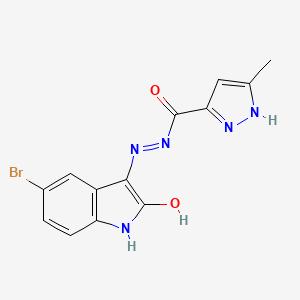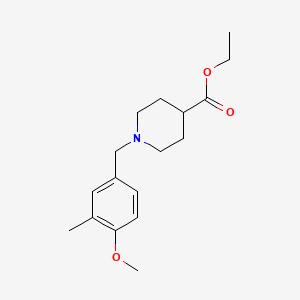
methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate, also known as compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as thieno[2,3-d]pyrimidines, which have been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate A is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound A has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including thymidylate synthase and dihydrofolate reductase. It has also been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate A in lab experiments is its potent antitumor and antiviral activity, which makes it a promising candidate for the development of new cancer and antiviral therapies. However, its complex synthesis method and limited availability may make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate A. One potential direction is the development of new synthetic methods for the production of this methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate, which could increase its availability and make it more accessible for further research. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as inflammatory disorders and autoimmune diseases. Finally, further studies are needed to fully elucidate the mechanism of action of methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate A and to identify its molecular targets in cancer and viral cells.
Synthesemethoden
The synthesis of methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate A involves a multistep process that begins with the reaction of 2-aminothiophene with acetic anhydride to form the intermediate 2-acetylaminothiophene. This intermediate is then reacted with methyl cyanoacetate to form the corresponding ester, which is subsequently treated with sodium hydride and methyl iodide to yield methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate A in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Compound A has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to have antiviral activity against several viruses, including HIV and herpes simplex virus.
Eigenschaften
IUPAC Name |
methyl 2-acetamido-5-[(E)-1-cyanoprop-1-en-2-yl]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7(5-6-14)11-8(2)10(13(17)18-4)12(19-11)15-9(3)16/h5H,1-4H3,(H,15,16)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGXGUVZWKTUNP-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C)C(=CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C)/C(=C/C#N)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(acetylamino)-5-[(1E)-1-cyanoprop-1-en-2-yl]-4-methylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,1,3-benzoxadiazol-4-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5680687.png)

![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5680697.png)
![8-(1,2-benzisoxazol-3-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680699.png)
![2-(2-pyridin-4-ylethyl)-9-(2-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680716.png)
![1-{2-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5680718.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5680725.png)

![1-{[3-(cyclopropylmethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5680741.png)
![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5680758.png)

![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5680774.png)
![5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5680782.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5680785.png)